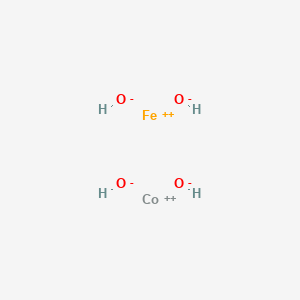![molecular formula C6H12N+ B14314783 4-Azaspiro[3.3]heptan-4-ium CAS No. 107083-12-5](/img/structure/B14314783.png)
4-Azaspiro[3.3]heptan-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azaspiro[3.3]heptan-4-ium is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique spirocyclic structure, which imparts distinct physicochemical properties that make it a valuable scaffold in the development of bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[3.3]heptan-4-ium typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. One common method is the thermal cycloaddition of endocyclic alkenes with Graf isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to yield the desired this compound .
Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective synthetic routes. For example, a low-cost, protecting group-free route has been developed for the synthesis of related azaspiro compounds, which can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Azaspiro[3.3]heptan-4-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the spirocyclic nitrogen atom, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines. Substitution reactions typically result in halogenated derivatives .
Aplicaciones Científicas De Investigación
4-Azaspiro[3.3]heptan-4-ium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a bioisostere of piperidine, a common scaffold in drug design. This compound has been incorporated into various bioactive molecules, including anesthetics and antibiotics, to enhance their pharmacological properties .
In biology, this compound is used as a building block for the synthesis of spirocyclic peptides and proteins, which have unique structural and functional properties. In the industrial sector, this compound is employed in the development of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of 4-Azaspiro[3.3]heptan-4-ium is primarily attributed to its ability to interact with specific molecular targets and pathways. The spirocyclic structure of this compound allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, in medicinal applications, this compound derivatives can inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
4-Azaspiro[3.3]heptan-4-ium is often compared with other spirocyclic compounds, such as 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane. While these compounds share a similar spirocyclic core, they differ in the position and nature of the substituents on the spirocyclic ring. This results in variations in their physicochemical properties and biological activities .
Similar Compounds:- 1-Azaspiro[3.3]heptane
- 2-Azaspiro[3.3]heptane
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This compound stands out due to its unique combination of stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
107083-12-5 |
|---|---|
Fórmula molecular |
C6H12N+ |
Peso molecular |
98.17 g/mol |
Nombre IUPAC |
4-azoniaspiro[3.3]heptane |
InChI |
InChI=1S/C6H12N/c1-3-7(4-1)5-2-6-7/h1-6H2/q+1 |
Clave InChI |
CXBGUFGZFSPXJX-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+]2(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




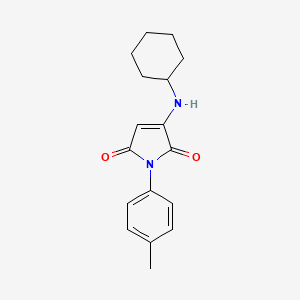
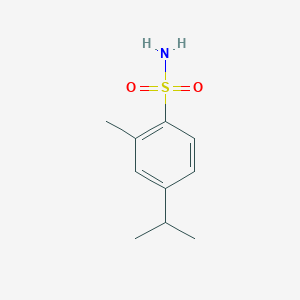
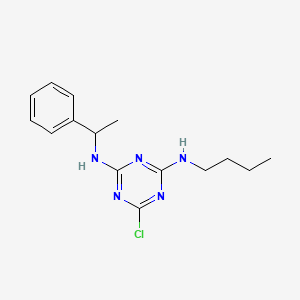
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
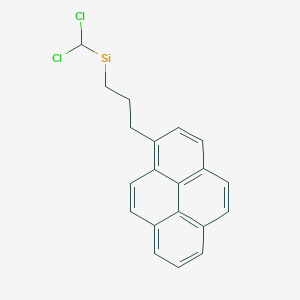

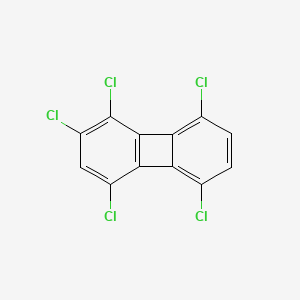
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)


![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
